
1-Propanone, 1-(4-methoxy-2,3-dimethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-, hydrochloride
Overview
Description
AD 2239 is a bioactive chemical.
Scientific Research Applications
Synthesis and Potential Applications
- Cytotoxic Agent Synthesis : Research has explored the synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, including variants structurally related to the given compound, for potential use as potent cytotoxic agents. These compounds were synthesized using Mannich reactions, offering insights into optimizing reaction conditions for similar compounds (Mete, Gul, & Kazaz, 2007).
Chemical Structure and Analysis
- Spectroscopic Studies : Identification and structural analysis of similar compounds have been conducted using spectroscopic studies, including GC-MS, IR, NMR, and X-ray diffraction methods. These studies provide a foundation for understanding the physical and chemical properties of related cathinone hydrochloride salts (Nycz, Paździorek, Małecki, & Szala, 2016).
Reaction Studies
- Mannich Condensation and Related Reactions : Studies have explored the Mannich condensation of similar compounds, including the synthesis of related propanones and the investigation of their subsequent reactions and transformations. This research contributes to the understanding of the chemical behavior and potential applications of such compounds in various fields (Chumak, Pavel', & Tilichenko, 1973).
Solid-State Characterization
- Characterization of Related Compounds : Investigations into the solid-state characterization of similar local anaesthetic drugs have been conducted, which can provide insights into the properties and potential pharmaceutical applications of related compounds (Schmidt, 2005).
Synthesis for Medical Applications
- Synthesis for Analgesic Drugs : The synthesis of central analgesics like tapentadol hydrochloride from related propanones demonstrates the potential of these compounds in the development of medical drugs. Such studies are crucial in understanding the synthesis pathways and their implications in pharmaceutical sciences (Li Yuhua, 2010).
properties
CAS RN |
90852-27-0 |
|---|---|
Product Name |
1-Propanone, 1-(4-methoxy-2,3-dimethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-, hydrochloride |
Molecular Formula |
C17H26ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
1-(4-methoxy-2,3-dimethylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-12(11-18-9-5-6-10-18)17(19)15-7-8-16(20-4)14(3)13(15)2;/h7-8,12H,5-6,9-11H2,1-4H3;1H |
InChI Key |
QZZRTYDGEHAUFP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)OC)C(=O)C(C)CN2CCCC2.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C(=O)C(C)CN2CCCC2.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-(2,3-dimethyl-4-methoxyphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone HCl 1-propanone, 1-(4-methoxy-2,3-dimethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-, hydrochloride AD 2239 AD-2239 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


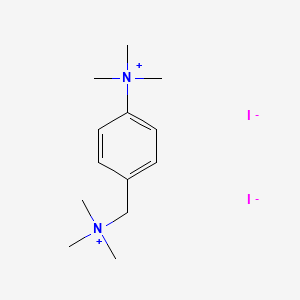
![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)

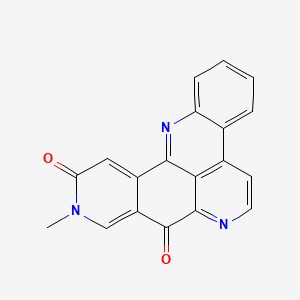

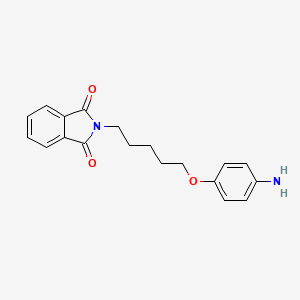
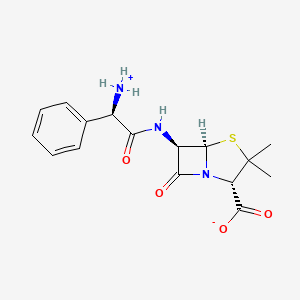


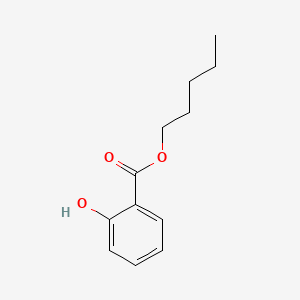

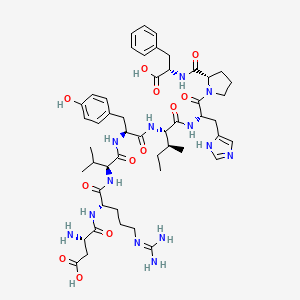
![(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid](/img/structure/B1664953.png)
